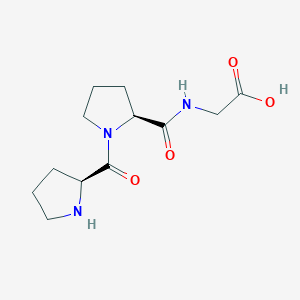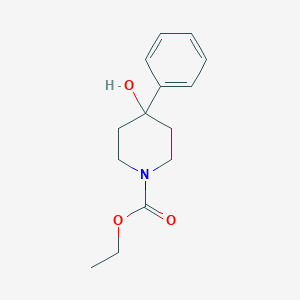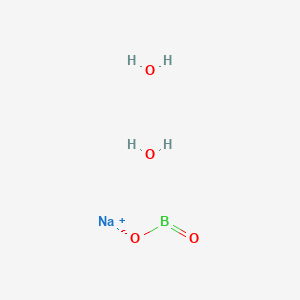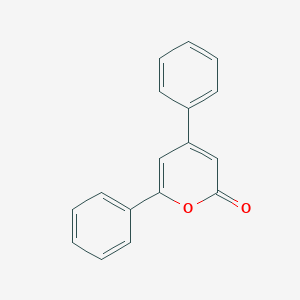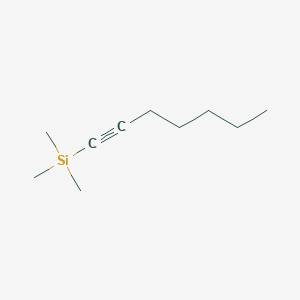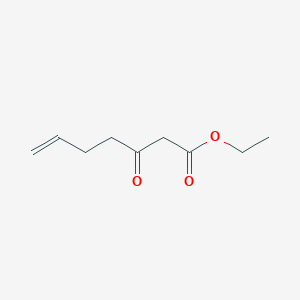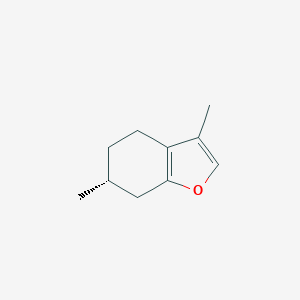
2-Chloro-4-methoxyphenol
Vue d'ensemble
Description
2-Chloro-4-methoxyphenol is a chemical compound with the molecular formula C7H7ClO2 . It has an average mass of 158.582 Da and a monoisotopic mass of 158.013458 Da . It is also known by other names such as Phenol, 2-chloro-4-methoxy- .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-methoxyphenol consists of a phenol group with a chlorine atom and a methoxy group attached to it . The exact structure can be viewed using specialized software .Physical And Chemical Properties Analysis
2-Chloro-4-methoxyphenol has a density of 1.3±0.1 g/cm3, a boiling point of 245.4±20.0 °C at 760 mmHg, and a flash point of 102.2±21.8 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .Applications De Recherche Scientifique
Pharmaceutical Research
2-Chloro-4-methoxyphenol serves as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity due to the presence of both chloro and methoxy groups makes it a valuable precursor in the development of drugs, particularly those that may benefit from the compound’s phenolic structure for their pharmacological activity .
Organic Synthesis
In organic chemistry, this compound is utilized for synthesizing more complex molecules. It can undergo reactions such as etherification, halogenation, and coupling, which are fundamental in constructing diverse organic structures for research and industrial purposes .
Material Science
The compound’s properties are explored in material science for the development of novel materials. Its inclusion in polymers and coatings can potentially enhance durability and resistance to environmental factors due to its structural stability .
Analytical Chemistry
2-Chloro-4-methoxyphenol can be used as a standard or reference compound in chromatographic analysis. Its distinct chemical signature allows it to serve as a benchmark for identifying similar compounds in complex mixtures .
Biological Studies
Researchers may investigate the biological activity of 2-Chloro-4-methoxyphenol, such as its antimicrobial or antioxidant properties. Understanding its interaction with biological systems can lead to applications in food preservation, cosmetics, and healthcare products .
Environmental Science
This compound’s behavior in the environment, including its degradation and interaction with other chemicals, is of interest in environmental studies. It can help in assessing the ecological impact of related phenolic compounds and inform pollution control strategies .
Chemical Reagent
Due to its reactive nature, 2-Chloro-4-methoxyphenol is used as a reagent in various chemical reactions. It can act as a phenol donor in reactions requiring a phenolic component, which is crucial in synthesizing dyes, pigments, and other colorants .
Agrochemical Development
The compound may be used in the synthesis of agrochemicals, such as pesticides and herbicides. Its phenolic structure can be modified to enhance the efficacy and selectivity of these products for agricultural applications .
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds such as chlorinated nitrophenols have been reported to interact with various enzymes and receptors in organisms .
Mode of Action
This could result in alterations to cellular processes, potentially impacting the organism’s overall physiology .
Biochemical Pathways
Related compounds such as 2-chloro-4-nitrophenol have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain gram-negative bacteria . This suggests that 2-Chloro-4-methoxyphenol may also be metabolized through similar pathways.
Pharmacokinetics
The compound’s molecular weight of 158582 suggests that it may be absorbed and distributed throughout the body. The compound’s metabolism and excretion would likely depend on the specific organism and its enzymatic capabilities.
Result of Action
Based on the actions of similar compounds, it’s possible that the compound could lead to changes in enzyme activity, alterations to cellular processes, and potential physiological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-methoxyphenol. Factors such as temperature, pH, and the presence of other chemicals could impact the compound’s stability and its interactions with its targets . Additionally, the compound’s action could be influenced by the specific characteristics of the organism it’s interacting with, including the organism’s enzymatic capabilities and physiological state.
Propriétés
IUPAC Name |
2-chloro-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVRRKLFFYSLGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171077 | |
| Record name | 2-Chloro-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methoxyphenol | |
CAS RN |
18113-03-6 | |
| Record name | 2-Chloro-4-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18113-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-methoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018113036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.174 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common analytical methods for detecting 2-chloro-4-methoxyphenol in consumer products?
A: Gas chromatography-mass spectrometry (GC-MS) is a reliable method for quantifying 2-chloro-4-methoxyphenol in cosmetics. A study successfully used GC-MS to determine the concentrations of 2-chloro-4-methoxyphenol, alongside other preservatives, in lipstick, hair shampoo, and toilet water. [] The method demonstrated good accuracy and precision, with recoveries ranging from 92.2% to 98.9%. []
Q2: What is the environmental fate of 2-chloro-4-methoxyphenol?
A: Research highlights the potential of photoelectrocatalytic degradation for removing 2-chloro-4-methoxyphenol from water. [] This method, employing TiO2 as a photocatalyst and a UV light source, achieved a degradation rate of 98.7% under optimized conditions. [] This suggests a promising avenue for mitigating the environmental impact of this compound.
Q3: How is 2-chloro-4-methoxyphenol metabolized in living organisms?
A: Studies in laboratory animals reveal that 2-chloro-4-methoxyphenol is metabolized into several compounds. [] These include its parent compound arildone, the O-desmethyl metabolite 4-[6-(2-chloro-4-hydroxy)phenoxy]hexyl-3,5-heptanedione, the sulfate ester of 2-chloro-4-methoxyphenol itself, and a likely sulfate ester conjugate of chlorohydroquinone. [] This metabolic pathway sheds light on the compound's biotransformation and potential toxicological effects.
Q4: Are there any alternative methods to detect phenolic compounds like 2-chloro-4-methoxyphenol?
A: While specific details are limited, research suggests that impedance spectroscopy measurements hold potential for detecting phenolic compounds. [] Further investigation into this method's sensitivity and selectivity for 2-chloro-4-methoxyphenol could provide valuable insights into alternative detection strategies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-Carboxy-2-[[3-[4-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B103018.png)
